![molecular formula C12H21NO3 B3093647 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane CAS No. 1246947-33-0](/img/structure/B3093647.png)
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
Vue d'ensemble
Description
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, also known as tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Mécanisme D'action
Target of Action
The 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities
Mode of Action
The exact mode of action of 3-Boc-8-hydroxy-3-azabicyclo[32It is known that the compound is structurally related to tropane alkaloids, which interact with various biological targets to exert their effects .
Biochemical Pathways
The specific biochemical pathways affected by 3-Boc-8-hydroxy-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may be involved in similar biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Boc-8-hydroxy-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to have a wide array of biological activities .
Analyse Biochimique
Biochemical Properties
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the hydroxyl group at the 8-position can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . Additionally, the compound’s bicyclic structure may allow it to fit into specific binding pockets of proteins, influencing protein-protein interactions and signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of enzymes involved in signal transduction, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression patterns and metabolic fluxes within the cell . Furthermore, the compound’s interaction with cellular receptors may impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzyme active sites, either inhibiting or activating enzymatic activity . The compound’s hydroxyl group can form hydrogen bonds with specific amino acid residues, stabilizing or destabilizing enzyme-substrate complexes . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Over time, the compound may degrade, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at very high doses, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects are also important to consider, as there may be a specific dosage range where the compound exerts its optimal biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . The compound’s interaction with cofactors and other metabolic enzymes can influence metabolic fluxes and alter the levels of specific metabolites within the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can localize to specific cellular compartments, where it exerts its biological effects . The compound’s distribution within tissues can also impact its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane typically involves the protection of the hydroxyl group and the nitrogen atom. One common method is the reaction of 8-hydroxy-3-azabicyclo[3.2.1]octane with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and free amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs
Comparaison Avec Des Composés Similaires
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of both hydroxyl and Boc-protected amine groups. Similar compounds include:
8-hydroxy-3-azabicyclo[3.2.1]octane: Lacks the Boc protecting group.
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: A stereoisomer with different spatial arrangement.
2-azabicyclo[3.2.1]octane: A related compound with a different substitution pattern.
These compounds share similar core structures but differ in their functional groups and stereochemistry, leading to variations in their chemical reactivity and applications .
Propriétés
IUPAC Name |
tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTZALADSXGEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
![(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide](/img/structure/B3093570.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)
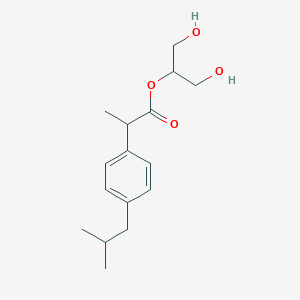
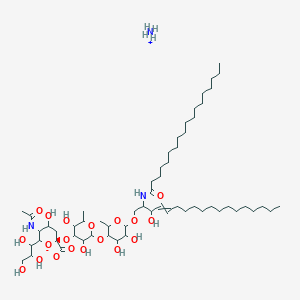
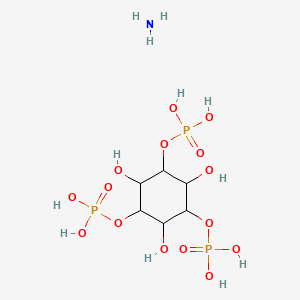
![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)
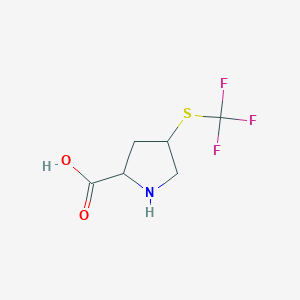
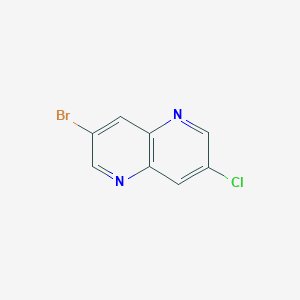
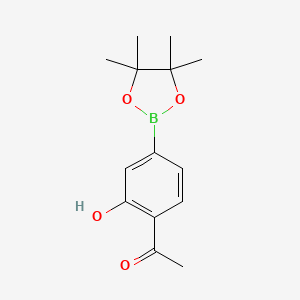
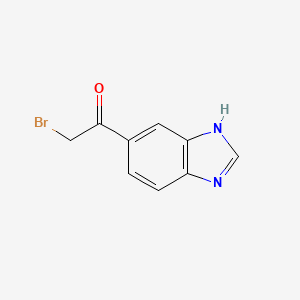
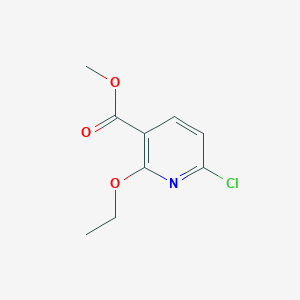
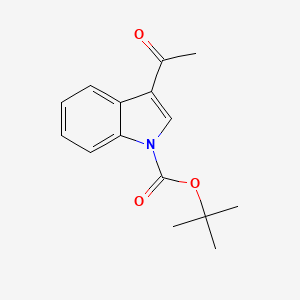
![N-[(4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B3093653.png)
